molecular formula C21H14Cl3N5O2 B11471298 8-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11471298
M. Wt: 474.7 g/mol
InChI Key: RCJKLUSASLLJMK-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a purine core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, which are then subjected to cyclization reactions to form the imidazo[1,2-g]purine core. Key reagents include chlorinated phenyl compounds, methylating agents, and cyclization catalysts. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

Scientific Research Applications

8-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Shares chlorinated phenyl groups but lacks the purine core.

    4-Chlorophenyl dichlorophosphate: Contains chlorinated phenyl groups and phosphate functionality.

    2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar chlorinated phenyl structure but different core.

Uniqueness

8-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its imidazo[1,2-g]purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H14Cl3N5O2

Molecular Weight

474.7 g/mol

IUPAC Name

6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H14Cl3N5O2/c1-26-18-17(19(30)27(2)21(26)31)28-10-16(14-8-5-12(23)9-15(14)24)29(20(28)25-18)13-6-3-11(22)4-7-13/h3-10H,1-2H3

InChI Key

RCJKLUSASLLJMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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